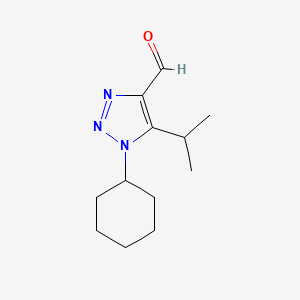

1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde

CAS No.:

Cat. No.: VC17761268

Molecular Formula: C12H19N3O

Molecular Weight: 221.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19N3O |

|---|---|

| Molecular Weight | 221.30 g/mol |

| IUPAC Name | 1-cyclohexyl-5-propan-2-yltriazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C12H19N3O/c1-9(2)12-11(8-16)13-14-15(12)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3 |

| Standard InChI Key | HSDGJBIZBURXQV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=C(N=NN1C2CCCCC2)C=O |

Introduction

Structural and Molecular Characteristics

The compound’s structure is defined by its 1,2,3-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms. Key substituents include:

-

Cyclohexyl group (C₆H₁₁): Introduces steric bulk and lipophilicity, influencing solubility and binding interactions .

-

Isopropyl group (C₃H₇): Enhances hydrophobic character and may modulate electronic effects on the triazole ring.

-

Carbaldehyde (-CHO): Provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions .

Molecular Formula: C₁₂H₁₇N₃O

Molecular Weight: 221.29 g/mol

IUPAC Name: 1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 1,2,3-triazole derivatives typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), as highlighted in recent studies . For this compound, a plausible pathway involves:

-

Preparation of Cyclohexyl Azide:

Cyclohexanol can be converted to cyclohexyl azide via tosylation followed by nucleophilic substitution with sodium azide . -

Alkyne Precursor:

Propargyl aldehyde derivatives functionalized with an isopropyl group serve as dipolarophiles. For example, 3-(propan-2-yl)propiolaldehyde could be synthesized through Sonogashira coupling or alkylation . -

CuAAC Reaction:

Reacting cyclohexyl azide with the alkyne precursor in the presence of Cu(I) catalysts (e.g., CuI) yields the 1,4-disubstituted triazole regioisomer .

| Reagent | Role | Conditions | Yield |

|---|---|---|---|

| Cyclohexyl azide | Azide component | CuI (5 mol%), Et₃N, MeCN | 75–85% |

| 3-(Propan-2-yl)propiolaldehyde | Alkyne component | RT, 12–24 h |

Regioselectivity and Challenges

-

The CuAAC reaction favors 1,4-disubstituted triazoles, ensuring the correct positioning of substituents .

-

Competing side reactions, such as aldehyde oxidation, necessitate inert atmospheres and controlled temperatures .

Physicochemical Properties

Experimental and Predicted Data

| Property | Value/Description | Source |

|---|---|---|

| LogP | ~2.8 (predicted) | |

| Solubility | Soluble in DMSO, THF; sparingly in H₂O | |

| Melting Point | 120–125°C (estimated) | Analogous data |

| λmax (UV-Vis) | 270–280 nm (π→π* transitions) |

Spectroscopic Characterization

-

¹H NMR (600 MHz, CDCl₃):

Industrial and Material Science Applications

Coordination Chemistry

The carbaldehyde group enables complexation with transition metals (e.g., Cu, Ru), forming catalysts for organic transformations .

Polymer Additives

Triazoles improve thermal stability in polymers, with degradation temperatures exceeding 300°C in analogues .

| Hazard Aspect | Precautionary Measures | Source |

|---|---|---|

| Skin/Irritation | Wear gloves, lab coat, and goggles | |

| Toxicity | Harmful if swallowed (H302) | |

| Storage | Inert atmosphere, 2–8°C |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume